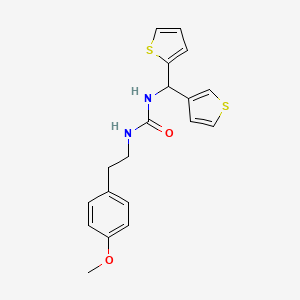

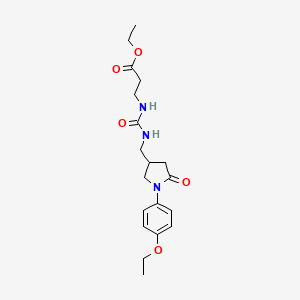

1-(4-Methoxyphenethyl)-3-(thiophen-2-yl(thiophen-3-yl)methyl)urea

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Synthesis Analysis

The synthesis of related compounds involves standard synthetic methods. For instance, the compound 1-(4-methylphenyl)-3-(4-methoxyphenyl)-2-propen-1-one was synthesized and purified by repeated re-crystallization, indicating a common approach to obtaining pure organic materials for characterization . Another related compound, 1-[2-(1H-Pyrrole-2-carbonyl)phenyl]-3-(4-methoxyphenyl)urea, was synthesized using either a one-step carbonylation reaction or a two-step process involving the preparation of an intermediate carbamate followed by a substitution reaction . These methods highlight the versatility in synthetic approaches for such organic compounds.

Molecular Structure Analysis

The molecular structure of related compounds has been confirmed using various spectroscopic techniques. For example, the structure of 1-[2-(1H-Pyrrole-2-carbonyl)phenyl]-3-(4-methoxyphenyl)urea was confirmed by FTIR, UV-VIS, 1H and 13C NMR spectroscopy, and high-resolution mass spectrometry . These techniques are crucial for verifying the identity and purity of synthesized compounds.

Chemical Reactions Analysis

The papers provided do not detail specific chemical reactions involving 1-(4-Methoxyphenethyl)-3-(thiophen-2-yl(thiophen-3-yl)methyl)urea. However, the synthesis of similar compounds suggests that reactions such as carbonylation and substitution are relevant for the formation of the urea moiety in these types of molecules .

Physical and Chemical Properties Analysis

The physical and chemical properties of related compounds have been studied to some extent. For instance, the crystal growth and characterization of 1-(4-methylphenyl)-3-(4-methoxyphenyl)-2-propen-1-one were performed, revealing that the crystals belong to the monoclinic system with a space group P21/a . The refractive index was measured, and the second harmonic generation (SHG) efficiency was found to be 0.5 times that of urea, indicating the potential for nonlinear optical applications . These findings suggest that similar analyses could be conducted for this compound to determine its suitability for such applications.

科学的研究の応用

Synthesis and Biochemical Evaluation

A study by Vidaluc et al. (1995) discusses the synthesis and assessment of a series of flexible 1-(2-aminoethoxy)-3-ar(o)yl(thio)ureas for antiacetylcholinesterase activity. This research is significant for understanding how modifications in the chemical structure of urea derivatives can influence their biological activity, particularly in the context of developing treatments for conditions like Alzheimer's disease (Vidaluc, Calmel, Bigg, Carilla, & Briley, 1995).

Directed Lithiation and Compound Synthesis

Smith, El‐Hiti, and Alshammari (2013) explored the directed lithiation of N′-[2-(4-Methoxyphenyl)ethyl]-N,N-dimethylurea, demonstrating a method for producing various substituted products. This process is important for the synthesis of complex organic molecules, which may have applications in drug development and material science (Smith, El‐Hiti, & Alshammari, 2013).

Neuropeptide Y5 Receptor Antagonists

Fotsch et al. (2001) reported on the synthesis and structure-activity relationships of trisubstituted phenyl urea derivatives as neuropeptide Y5 receptor antagonists. Their research contributes to the understanding of how urea derivatives can be used in the design of new therapeutic agents for treating obesity and related metabolic disorders (Fotsch, Sonnenberg, Chen, Hale, Karbon, & Norman, 2001).

Crystal Structure Analysis

Kang, Kim, Kwon, and Kim (2015) focused on the crystal structure of metobromuron, a phenylurea herbicide. This study is useful for understanding the molecular configuration of urea derivatives and their interactions at the atomic level, which is crucial for designing more effective and environmentally safe herbicides (Kang, Kim, Kwon, & Kim, 2015).

特性

IUPAC Name |

1-[2-(4-methoxyphenyl)ethyl]-3-[thiophen-2-yl(thiophen-3-yl)methyl]urea |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H20N2O2S2/c1-23-16-6-4-14(5-7-16)8-10-20-19(22)21-18(15-9-12-24-13-15)17-3-2-11-25-17/h2-7,9,11-13,18H,8,10H2,1H3,(H2,20,21,22) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BLZFBFGCKJWPGW-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)CCNC(=O)NC(C2=CSC=C2)C3=CC=CS3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H20N2O2S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

372.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3-[(5-amino-1,3,4-thiadiazol-2-yl)sulfanyl]-N-(2,5-dimethylphenyl)propanamide](/img/structure/B2522288.png)

![3-[2-(3,4-dimethoxyphenyl)ethyl]-7-methyl-2-sulfanyl-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B2522295.png)

![N-(2-(5-(3-methylbenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)pivalamide](/img/structure/B2522296.png)

![4-[4-(Tert-butyl)phenyl]-2-[(4-methylphenyl)sulfanyl]-4-oxobutanoic acid](/img/structure/B2522297.png)

![N-(benzo[d][1,3]dioxol-5-yl)-2-(3-((4-methylbenzyl)sulfonyl)-1H-indol-1-yl)acetamide](/img/structure/B2522300.png)

![[(3S,4S)-4-(trifluoromethyl)pyrrolidin-3-yl]methanol](/img/structure/B2522304.png)

![N-(6-methylbenzo[d]thiazol-2-yl)-3-(phenylsulfonyl)-N-(pyridin-3-ylmethyl)propanamide](/img/structure/B2522306.png)

![N-(3,4-dimethylphenyl)-2-{[6-(3-methylbenzyl)-5,5-dioxido-6H-pyrimido[5,4-c][2,1]benzothiazin-2-yl]thio}acetamide](/img/structure/B2522311.png)